3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol
Overview
Description
3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 7-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium or copper catalysts, can also facilitate the cyclization of aryl acetylenes to form benzofurans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the methyl groups on the benzofuran ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a wide range of derivatives .
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for studying various biological processes and developing new therapeutic agents .
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial, antioxidant, and anticancer activities. Benzofuran derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells, making them potential candidates for drug development .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their ability to modulate biological pathways and target specific enzymes or receptors, offering potential treatments for diseases such as cancer, infections, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. For example, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include 2,3-dihydrobenzofuran, 2,2-dimethyl-2,3-dihydrobenzofuran, and 3,3-dimethyl-2,3-dihydrobenzofuran-5-ol .
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methyl groups and hydroxyl group, resulting in different reactivity and biological activity.
2,2-Dimethyl-2,3-dihydrobenzofuran: Contains two methyl groups at the 2-position, but lacks the hydroxyl group, affecting its chemical properties and applications.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-ol: Similar structure but with the hydroxyl group at the 5-position, leading to different reactivity and potential biological effects
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVXFKHVMNPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC=C2O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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